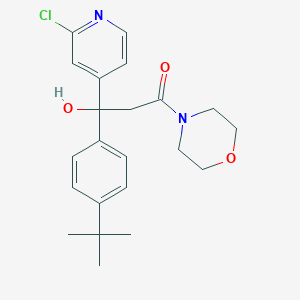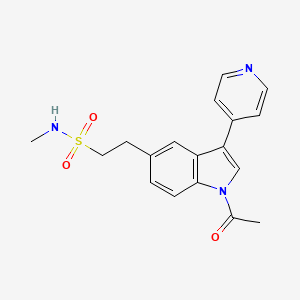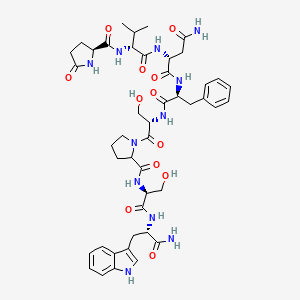
3-(4-(tert-Butyl)phenyl)-3-(2-chloropyridin-4-yl)-3-hydroxy-1-morpholinopropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-(tert-Butyl)phenyl)-3-(2-chloropyridin-4-yl)-3-hydroxy-1-morpholinopropan-1-one is a complex organic compound that features a combination of aromatic and heterocyclic structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(tert-Butyl)phenyl)-3-(2-chloropyridin-4-yl)-3-hydroxy-1-morpholinopropan-1-one typically involves multi-step organic reactions. The starting materials often include 4-tert-butylphenyl derivatives, 2-chloropyridine, and morpholine. The key steps may involve:
Aldol Condensation: Combining 4-tert-butylbenzaldehyde with 2-chloropyridine under basic conditions to form an intermediate.
Hydroxylation: Introducing a hydroxyl group to the intermediate compound.
Morpholine Addition: Reacting the hydroxylated intermediate with morpholine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-(tert-Butyl)phenyl)-3-(2-chloropyridin-4-yl)-3-hydroxy-1-morpholinopropan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the aromatic rings.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while substitution reactions could introduce various functional groups into the pyridine ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations and modifications.
Biology and Medicine
In medicinal chemistry, derivatives of this compound may exhibit biological activity and could be investigated for potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry
In the materials science industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact mechanism would require detailed studies, including molecular docking and in vitro assays.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-tert-Butylphenyl)-3-hydroxy-1-morpholinopropan-1-one
- 3-(2-Chloropyridin-4-yl)-3-hydroxy-1-morpholinopropan-1-one
- 3-(4-(tert-Butyl)phenyl)-3-hydroxy-1-morpholinopropan-1-one
Uniqueness
The uniqueness of 3-(4-(tert-Butyl)phenyl)-3-(2-chloropyridin-4-yl)-3-hydroxy-1-morpholinopropan-1-one lies in its combination of functional groups and aromatic rings, which may confer specific chemical reactivity and biological activity not found in similar compounds.
Eigenschaften
Molekularformel |
C22H27ClN2O3 |
|---|---|
Molekulargewicht |
402.9 g/mol |
IUPAC-Name |
3-(4-tert-butylphenyl)-3-(2-chloropyridin-4-yl)-3-hydroxy-1-morpholin-4-ylpropan-1-one |
InChI |
InChI=1S/C22H27ClN2O3/c1-21(2,3)16-4-6-17(7-5-16)22(27,18-8-9-24-19(23)14-18)15-20(26)25-10-12-28-13-11-25/h4-9,14,27H,10-13,15H2,1-3H3 |
InChI-Schlüssel |
PHAFXDNIPBHWRU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CC(=O)N2CCOCC2)(C3=CC(=NC=C3)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[(3S)-1-oxo-1-[[(3R)-2-oxopiperidin-3-yl]amino]hexadecan-3-yl] (2S)-10-[(1S,2R)-2-hexylcyclopropyl]-2-hydroxydecanoate](/img/structure/B13436681.png)
![2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B13436694.png)

![7-Bromo Darifenacin; 3-Pyrrolidineacetamide, 1-[2-(7-bromo-2,3-dihydro-5-benzofuranyl)ethyl]-a,a-diphenyl-, (3S)-; (3S)-1-[2-(7-Bromo-2,3-dihydro-5-benzofuranyl)ethyl]-a,a-diphenyl-3-pyrrolidineacetamide; (S)-2-[1-[2-(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-yl]](/img/structure/B13436711.png)
![(4S)-3-[(2R)-2-[(R)-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenyl][(4-fluorophenyl)amino]methyl]-4-[2-(4-fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl]-1-oxobutyl]-4-phenyl-2-oxazolidinone](/img/structure/B13436714.png)




![N'-Cyano-N-[(6-methoxy-3-pyridinyl)methyl]-N-methylethanimidamide](/img/structure/B13436759.png)
